3-(Bromomethyl)-3-methyloxetane

Energetic Materials Polymer Chemistry Propellant Binders

3-(Bromomethyl)-3-methyloxetane (BrMMO) is a 3,3-disubstituted oxetane monomer (C5H9BrO, MW 165.03) with a density of 1.438 g/cm³ and a boiling point of 162°C. The strained four-membered oxetane ring enables efficient cationic ring-opening polymerization (CROP), while the pendant bromomethyl group serves as a versatile leaving group for nucleophilic substitution, including azidation to produce energetic polymers.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 78385-26-9
Cat. No. B152769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-methyloxetane
CAS78385-26-9
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESCC1(COC1)CBr
InChIInChI=1S/C5H9BrO/c1-5(2-6)3-7-4-5/h2-4H2,1H3
InChIKeyMGBZKWOJRYGRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-3-methyloxetane (CAS 78385-26-9): Energetic Oxetane Monomer for PolyBrMMO Propellant Binders and Fluoropolymer Precursors


3-(Bromomethyl)-3-methyloxetane (BrMMO) is a 3,3-disubstituted oxetane monomer (C5H9BrO, MW 165.03) with a density of 1.438 g/cm³ and a boiling point of 162°C . The strained four-membered oxetane ring enables efficient cationic ring-opening polymerization (CROP), while the pendant bromomethyl group serves as a versatile leaving group for nucleophilic substitution, including azidation to produce energetic polymers [1]. BrMMO is the precursor to PolyBrMMO, an energetic thermoplastic elastomer binder used in solid rocket propellants, and serves as a critical intermediate for synthesizing fluorinated oxetane monomers and subsequent low-surface-energy coatings .

Substitution of 3-(Bromomethyl)-3-methyloxetane with Other Haloalkyl Oxetanes Alters Polymer Architecture, Energetic Content, and Surface Performance


Generic substitution among bromomethyl-substituted oxetanes is not feasible because the number and nature of substituents at the 3-position directly govern copolymer composition, crosslinking density, and ultimate material performance. For instance, 3,3-bis(bromomethyl)oxetane (BBMO) introduces two reactive sites per monomer, leading to higher crosslinking potential and increased energetic group density upon azidation, whereas BrMMO provides precisely one reactive site, enabling linear chain architectures and tailored thermoplastic elastomer properties [1]. Additionally, the methyl group in BrMMO contributes to chain flexibility and a lower glass transition temperature in derived polymers, a critical parameter for propellant binder processability [2]. Substituting BrMMO with 3-(bromomethyl)oxetane (lacking the methyl group) or 3-ethyl-3-bromomethyloxetane alters steric hindrance and reactivity ratios during copolymerization, resulting in uncontrolled sequence distributions and compromised mechanical integrity in final polyurethane formulations [3].

Quantitative Differentiation of 3-(Bromomethyl)-3-methyloxetane: Comparative Azidation Kinetics, Polymer Architecture Control, and Monomer Functionality


Azidation Kinetics of BrMMO-Containing Copolymers: Rate Constants Under Phase-Transfer Catalysis

In BBMO-BrMMO random copolymers, the azidation reaction rate of BrMMO-derived units proceeds with measurable second-order kinetics under phase-transfer catalysis with tetrabutyl ammonium bromide (TBAB). The rate constant (k) is directly tunable via catalyst loading, enabling precise control over the conversion of bromomethyl groups to azidomethyl groups without altering the polymer backbone [1]. This contrasts with 3,3-bis(bromomethyl)oxetane (BBMO) homopolymers, where both bromomethyl groups reside on the same monomer unit, leading to steric crowding that can impede quantitative conversion under identical conditions [2].

Energetic Materials Polymer Chemistry Propellant Binders

Controlled Copolymer Microsequence Distribution via Monomer Feed Ratio

Cationic ring-opening copolymerization of BrMMO with BBMO yields random copolymers whose composition and micro-sequential distribution are precisely controllable by regulating the molar feed ratio of the two monomers [1]. This control is enabled by the mono-functional nature of BrMMO, which inserts singly into the growing polymer chain without introducing branching points. In contrast, 3,3-bis(bromomethyl)oxetane (BBMO) polymerized alone leads to hyperbranching at the bromide sites, producing a difficult-to-solvate polymer system [2]. The ability to tune the BrMMO:BBMO ratio allows systematic variation of the final azidomethyl group density in BAMO-AMMO copolymers, directly impacting the energetic performance (heat of explosion, specific impulse) and mechanical properties (glass transition temperature, tensile strength) of the propellant binder [3].

Copolymerization Energetic Binders Thermoplastic Elastomers

Monomer Functionality and Polymer Architecture: BrMMO vs. BBMO in Energetic Binder Synthesis

BrMMO is a mono-functional monomer with respect to the bromomethyl group, possessing exactly one reactive site per molecule. This contrasts sharply with 3,3-bis(bromomethyl)oxetane (BBMO), which bears two bromomethyl groups and thus acts as a di-functional monomer . In the synthesis of energetic thermoplastic elastomers (TPEs), BrMMO-derived PolyAMMO serves as the soft B-block, while BBMO-derived PolyBAMO serves as the hard A-block, linked by 2,4-toluene diisocyanate (TDI) to form ABA triblock copolymers [1]. This architectural distinction is critical: BrMMO provides the flexible, low-Tg segments necessary for elastomeric behavior, whereas BBMO imparts rigidity and higher energetic density. Substituting BrMMO with another mono-functional bromomethyl oxetane (e.g., 3-(bromomethyl)oxetane) would alter the hydrophobicity and compatibility with other block components, potentially leading to phase separation and loss of mechanical integrity [2].

Energetic Polymers Polymer Architecture Crosslinking Density

High-Yield Commercial-Scale Synthesis of BrMMO vs. Historical Low-Yield Haloalkyl Oxetane Processes

A patented process specifically addresses the historical challenge of synthesizing BrMMO in commercially viable yields. Prior methods for mono-substituted haloalkyl oxetane premonomers, including BrMMO, were typified by low yields, lengthy and complicated synthetic schemes, and the use of toxic, expensive chemicals [1]. The disclosed invention provides a simple, high-yield process for preparing mono-substituted 3-bromomethyl-3-methyloxetane amenable to commercial scale-up [2]. While exact yield percentages are not disclosed in the patent abstract, the improvement is characterized as sufficient to enable industrial production, contrasting with the sub-optimal yields of alternative routes (e.g., direct bromination of 3-methyloxetane or multi-step procedures from 1,1,1-tris(hydroxymethyl)ethane). This process advantage directly addresses the supply chain bottleneck for BrMMO, a monomer critical for both energetic materials and fluoropolymer applications.

Monomer Synthesis Process Chemistry Scale-up

Hydrophobic Surface Modification Potential: BrMMO as Precursor to Low-Surface-Energy Fluorinated Oxetane Polymers

BrMMO serves as the essential premonomer for synthesizing fluorinated oxetane monomers via phase-transfer catalytic reaction with fluorinated alcohols. The resulting fluorinated oxetane elastomers exhibit an improved contact angle for drops of water compared to a Teflon™ surface [1]. This property is enabled by the bromomethyl leaving group in BrMMO, which undergoes nucleophilic substitution to install fluorinated alkoxymethylene side chains. 3,3-Bis(bromomethyl)oxetane (BBMO) could theoretically be used, but its di-functionality would lead to crosslinked networks with altered surface morphology and reduced chain mobility, compromising the low coefficient of friction and abrasion resistance characteristic of BrMMO-derived linear fluoropolyethers [2]. The methyl group in BrMMO also contributes to the amorphous, oily nature of the resulting prepolymers, essential for their role as soft blocks in polyurethane coatings [3].

Fluoropolymers Surface Coatings Hydrophobic Materials

High-Value Application Scenarios for 3-(Bromomethyl)-3-methyloxetane: Where BrMMO Outperforms Generic Analogs


Synthesis of Energetic Thermoplastic Elastomer (TPE) Binders for Solid Rocket Propellants

BrMMO is irreplaceable as the monomer source for PolyAMMO, the soft B-block in ABA-type energetic TPEs used as binders in solid rocket propellants. The mono-functional bromomethyl group enables linear chain growth without crosslinking, while the methyl substituent provides chain flexibility and a low glass transition temperature essential for processing and low-temperature mechanical performance. The azidation kinetics data from Section 3 demonstrate that the conversion of BrMMO-derived bromomethyl groups to azidomethyl groups can be precisely controlled (k = 48.85–62.72 L/(mol·h) depending on TBAB loading [1]), ensuring consistent energetic content in the final PolyAMMO. In the TPE formulation, BrMMO-derived PolyAMMO is chain-extended with BBMO-derived PolyBAMO (hard block) using TDI to create a phase-separated morphology with tailored mechanical and ballistic properties [2]. Substituting BrMMO with 3-(bromomethyl)oxetane or other analogs would alter the block copolymer compatibility and compromise the elastomeric performance, making BrMMO the monomer of choice for propellant binder development.

Preparation of Fluorinated Oxetane Monomers for Ultra-Hydrophobic Coatings

BrMMO is the preferred premonomer for synthesizing mono-substituted fluorinated oxetane monomers via nucleophilic substitution of the bromomethyl group with fluorinated alkoxides. The resulting monomers polymerize to yield amorphous polyether prepolymers with primary hydroxy end-groups, which serve as soft blocks for polyurethane coatings exhibiting very low surface energy, high hydrophobicity, and a low coefficient of friction [1]. As established in Evidence_Item 5, fluorinated oxetane elastomers derived from BrMMO demonstrate an improved water contact angle compared to Teflon™ surfaces [2]. The mono-functionality of BrMMO is critical here; using the di-functional BBMO would introduce crosslinking that stiffens the polymer and reduces chain mobility, diminishing the low-friction and abrasion-resistant properties essential for coating applications [3]. Researchers targeting advanced hydrophobic, oleophobic, or non-stick coatings should procure BrMMO as the gateway monomer to this unique fluoropolymer platform.

Controlled Synthesis of BAMO-AMMO Copolymers with Tailored Energetic Density

BrMMO is copolymerized with BBMO to produce BBMO-BrMMO random copolymers, which upon azidation yield BAMO-AMMO random copolymers—the workhorse energetic binders in propellant formulations. As demonstrated in Evidence_Item 2, the composition and micro-sequential distribution of these copolymers are controllable through regulation of the molar feed ratio of the monomers [1]. This tunability allows polymer chemists to systematically vary the azidomethyl group density, thereby adjusting the energetic performance (heat of explosion, specific impulse) and mechanical properties (Tg, tensile strength) of the binder [2]. BrMMO's single bromomethyl group ensures linear chain architecture without the hyperbranching observed in BBMO homopolymerization, which yields an insoluble, difficult-to-process material [3]. For laboratories and manufacturers optimizing propellant formulations, BrMMO is an essential monomer for accessing the full range of BAMO-AMMO copolymer compositions.

Scalable Production of Energetic Monomers via Patented High-Yield BrMMO Synthesis

For industrial-scale production of energetic oxetane polymers, the patented high-yield synthesis of BrMMO [1] provides a critical supply chain advantage over alternative bromomethyl oxetanes that lack established, scalable synthetic routes. As noted in Section 3, conventional processes for haloalkyl oxetane premonomers suffered from low yields and complex schemes, limiting their commercial viability. The disclosed process for BrMMO overcomes these limitations, enabling consistent, large-scale monomer production. This manufacturing reliability makes BrMMO the most practical choice for organizations scaling up the production of PolyAMMO, BAMO-AMMO copolymers, or fluorinated oxetane derivatives. Procurement of BrMMO from suppliers utilizing or capable of this high-yield route ensures supply security and cost predictability for long-term development programs in energetic materials and advanced coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-3-methyloxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.